molecular formula C8H12N2O2S B1331504 Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate CAS No. 78468-68-5

Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate

Cat. No.: B1331504
CAS No.: 78468-68-5
M. Wt: 200.26 g/mol
InChI Key: QEZIBLVBXQCOTD-UHFFFAOYSA-N
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Description

Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Biochemical Analysis

Biochemical Properties

Thiazoles, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . For example, some thiazoles have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Cellular Effects

Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Molecular Mechanism

Thiazoles have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazoles have been found to have diverse biological activities, suggesting that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazoles have been found to have diverse biological activities, suggesting that they may have dose-dependent effects .

Metabolic Pathways

Thiazoles have been found to interact with various enzymes and cofactors, suggesting that they may be involved in various metabolic pathways .

Transport and Distribution

Thiazoles have been found to have diverse biological activities, suggesting that they may interact with various transporters or binding proteins .

Subcellular Localization

Thiazoles have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-amino-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Comparison with Similar Compounds

  • Ethyl 2-aminothiazole-4-acetate
  • 2-Amino-4-methylthiazole
  • 2-Amino-1,3-thiazole derivatives

Comparison: Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate is unique due to its specific ethyl ester group, which can influence its solubility and reactivity compared to other thiazole derivatives. This compound’s unique structure allows for specific interactions in biological systems, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

ethyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZIBLVBXQCOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(S1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356749
Record name ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78468-68-5
Record name ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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